[4-(2-Methylimidazol-1-yl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGKOWEHCVONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471301 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-58-9 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal Structure Analysis of [4-(2-Methylimidazol-1-yl)phenyl]methanol: A Technical Guide
Disclaimer: As of the latest database searches, a definitive crystal structure for [4-(2-Methylimidazol-1-yl)phenyl]methanol has not been publicly reported. This technical guide will therefore present a detailed crystal structure analysis of a closely related and structurally relevant analogue, 1H-imidazole-1-methanol , to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystallographic characteristics of this class of compounds. The experimental protocols and data interpretation methodologies described herein are broadly applicable to the analysis of similar small organic molecules.
Introduction
Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They are key components in many existing drugs and are known to interact with various biological targets, including enzymes and receptors. The 2-methylimidazole moiety, in particular, is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-based drug design, enabling the optimization of binding affinity and selectivity.
This guide provides a comprehensive overview of the crystal structure analysis of 1H-imidazole-1-methanol, a representative imidazole derivative. It details the experimental procedures for synthesis, crystallization, and X-ray diffraction data collection, along with a thorough analysis of the resulting structural data.
Experimental Protocols
Synthesis and Crystallization of 1H-imidazole-1-methanol
A general and efficient method for the synthesis of phenylimidazole derivatives involves the reaction of an appropriately substituted phenacyl bromide with an imidazole derivative. For the analogue, 1H-imidazole-1-methanol, a convenient synthesis involves the direct reaction of imidazole with paraformaldehyde.
Synthesis of 1H-imidazole-1-methanol: A mixture of imidazole and paraformaldehyde is stirred in a suitable solvent, such as dioxane. The reaction proceeds to yield 1H-imidazole-1-methanol, which can often be crystallized directly from the reaction mixture.
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system. For 1H-imidazole-1-methanol, clear, colorless plate-like crystals were obtained from a dioxane reaction mixture slurry.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction. This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[1]
Experimental Workflow for Single-Crystal X-ray Diffraction:
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset is obtained by rotating the crystal and collecting diffraction data over a wide range of angles.
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, which should be as low as possible.
Crystal Structure Analysis of 1H-imidazole-1-methanol
The crystal structure of 1H-imidazole-1-methanol reveals key structural features and intermolecular interactions that are likely to be present in related compounds like this compound.
Crystallographic Data
The crystallographic data for 1H-imidazole-1-methanol is summarized in the table below.
| Parameter | 1H-imidazole-1-methanol |
| Chemical Formula | C₄H₆N₂O |
| Formula Weight | 98.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.9180(9) |
| b (Å) | 7.1980(5) |
| c (Å) | 11.6509(12) |
| β (°) | 125.249(1) |
| Volume (ų) | 953.20(13) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular Structure and Conformation
The asymmetric unit of 1H-imidazole-1-methanol contains three unique molecules. The imidazole ring is essentially planar, and the methanol group is attached to one of the nitrogen atoms. The conformation of the molecule is characterized by the torsion angle between the imidazole ring and the methanol group.
Intermolecular Interactions and Crystal Packing
The crystal structure of 1H-imidazole-1-methanol is stabilized by a network of intermolecular hydrogen bonds. The primary hydrogen bonding interaction occurs between the hydroxyl group of one molecule and the unprotonated nitrogen atom of the imidazole ring of an adjacent molecule (O-H···N). A second hydrogen bond is observed between the hydroxyl oxygen atom and the N-H group of the imidazole ring of another molecule. These interactions lead to the formation of a two-dimensional network structure.
Biological Relevance and Signaling Pathways
Imidazole derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, many kinase inhibitors target the ATP-binding pocket of the enzyme, and the imidazole moiety can form crucial hydrogen bonds and other interactions within this pocket.
Simplified Kinase Inhibition Signaling Pathway:
This diagram illustrates how an imidazole-based inhibitor can block the signaling cascade at the level of a specific kinase, thereby preventing downstream events that lead to cell proliferation and survival. The structural information obtained from crystallography is vital for designing inhibitors with high potency and selectivity for the target kinase.[2]
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of the closely related 1H-imidazole-1-methanol provides valuable insights into the structural properties of this class of compounds. The detailed experimental protocols and structural data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery. The understanding of the three-dimensional arrangement of atoms and intermolecular interactions is crucial for the rational design of novel and more effective imidazole-based therapeutic agents.
References
Spectroscopic and Synthetic Profile of [4-(2-Methylimidazol-1-yl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the novel heterocyclic compound, [4-(2-Methylimidazol-1-yl)phenyl]methanol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust synthetic pathway via a key intermediate, 4-(2-Methylimidazol-1-yl)benzaldehyde. The guide presents the known spectroscopic data for this precursor and provides a detailed, predicted spectroscopic analysis for the target compound based on established chemical principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by detailing the synthesis and characterization of this and related compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process. The initial step involves the N-arylation of 2-methylimidazole with 4-bromobenzaldehyde to form the intermediate, 4-(2-Methylimidazol-1-yl)benzaldehyde. This is followed by the selective reduction of the aldehyde functional group to the corresponding primary alcohol.
Navigating the Physicochemical Landscape of [4-(2-Methylimidazol-1-yl)phenyl]methanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the novel compound, [4-(2-Methylimidazol-1-yl)phenyl]methanol. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for formulation design, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines detailed experimental protocols for solubility assessment in various solvent systems and for conducting forced degradation studies to ascertain the intrinsic stability of the molecule. While specific experimental data for this compound is not yet publicly available, this guide equips researchers with the necessary frameworks to generate this critical information.
Introduction
This compound is a heterocyclic compound featuring a 2-methylimidazole moiety linked to a phenylmethanol group. The imidazole ring, a common scaffold in medicinal chemistry, imparts unique properties, including the potential for hydrogen bonding and acting as both a proton donor and acceptor, which can significantly influence its solubility and stability.[1] A comprehensive analysis of these characteristics is a critical early-step in the drug development pipeline. This guide will detail the standard experimental procedures for these crucial assessments.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability and formulation possibilities. The "like dissolves like" principle suggests that the polarity of this compound will govern its solubility in various solvents. Due to the presence of both a polar alcohol group and a heterocyclic imidazole ring, it is anticipated to exhibit some degree of solubility in polar solvents.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). A visual excess of the solid should be present.
-
Equilibration: The containers are placed in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. Centrifugation can be employed to facilitate the separation of undissolved solid.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Analysis: The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve with standards of known concentrations is used for accurate quantification.
-
Data Reporting: Solubility is typically reported in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.
Table 1: Proposed Solvents for Solubility Screening of this compound
| Solvent Class | Specific Solvent | Rationale |
| Aqueous | Water | Essential for understanding solubility in biological fluids. |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Relevant for oral dosage form development. | |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Relevant for oral dosage form development. | |
| Polar Protic | Methanol | Common solvent in synthesis and formulation. |
| Ethanol | Pharmaceutically acceptable solvent. | |
| Polar Aprotic | Acetonitrile | Common solvent for analytical and formulation work. |
| Dimethyl Sulfoxide (DMSO) | Strong solvent, useful for creating stock solutions. | |
| Non-Polar | Dichloromethane | Provides information on solubility in less polar environments.[4] |
| Toluene | Representative of aromatic hydrocarbon solvents.[4] |
Note: This table presents a suggested starting point for solubility screening. The actual solubility values need to be experimentally determined.
Caption: Experimental workflow for the shake-flask solubility determination method.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.
Experimental Protocol: Forced Degradation Studies
A systematic approach is employed to evaluate the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%.[7][8]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: The solid compound or its solution is exposed to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, an aliquot of the stressed sample is withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control. Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradants.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp. to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. to 60°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 60°C - 80°C | Up to 7 days |
| Photolytic | ICH Q1B specified light source | Ambient | 1.2 million lux hours and 200 W h/m² |
Note: These conditions are starting points and may need to be adjusted based on the lability of the compound.[5][7]
Caption: Logical workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products and formulation excipients.
General HPLC Method Parameters:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
While specific solubility and stability data for this compound are not yet available in the public domain, this technical guide provides the essential experimental frameworks for generating this critical information. By following the detailed protocols for solubility determination via the shake-flask method and for assessing stability through forced degradation studies, researchers can build a comprehensive physicochemical profile of this compound. This knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic product. The successful application of these methodologies will be a significant step forward in the preclinical development of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
Theoretical and computational studies of [4-(2-Methylimidazol-1-yl)phenyl]methanol
An In-depth Technical Guide on the Theoretical and Computational Investigation of [4-(2-Methylimidazol-1-yl)phenyl]methanol and its Analogs
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. The molecule this compound combines the key structural features of a 2-substituted imidazole ring linked to a phenylmethanol group, suggesting its potential as a bioactive agent or a functional material. Theoretical and computational chemistry provide invaluable tools for elucidating the electronic structure, reactivity, and potential biological interactions of such novel compounds. This guide outlines the standard computational methodologies and expected theoretical data for a comprehensive in-silico analysis of this compound.
Molecular Structure and Properties
Computational studies on imidazole derivatives typically commence with geometry optimization and frequency calculations to determine the most stable conformation and to ensure that the optimized structure corresponds to a true energy minimum. These calculations are fundamental for subsequent analyses of the molecule's properties.
Optimized Molecular Geometry
The three-dimensional structure of this compound would be optimized using Density Functional Theory (DFT), a widely used quantum chemical method. The optimized geometry provides key structural parameters.
Table 1: Predicted Geometrical Parameters for this compound (Analog-Based)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (imidazole) | ~1.38 Å |
| C=N (imidazole) | ~1.32 Å | |
| C-C (phenyl) | ~1.39 Å | |
| C-O (methanol) | ~1.43 Å | |
| N-C (imidazole-phenyl) | ~1.42 Å | |
| Dihedral Angle | Imidazole-Phenyl | ~35-45° |
Spectroscopic Analysis (Theoretical)
Computational methods can predict various spectra, which are crucial for the characterization of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound (Analog-Based)
| Spectrum | Key Vibrations / Shifts | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| FT-IR | O-H stretch (methanol) | ~3400-3500 |
| C-H stretch (aromatic) | ~3000-3100 | |
| C=N stretch (imidazole) | ~1600-1650 | |
| C-O stretch (methanol) | ~1050-1150 | |
| ¹H-NMR | -OH (methanol) | ~4.5-5.5 |
| -CH₂- (methanol) | ~4.6-4.8 | |
| Aromatic protons | ~7.2-7.8 | |
| Imidazole protons | ~7.0-7.5 | |
| Methyl protons | ~2.3-2.5 | |
| ¹³C-NMR | -CH₂- (methanol) | ~60-65 |
| Aromatic carbons | ~120-140 | |
| Imidazole carbons | ~120-145 | |
| Methyl carbon | ~12-15 |
Quantum Chemical Descriptors and Reactivity
Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are standard computational tools to understand the reactivity and electronic properties of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Analog-Based)
| Parameter | Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule, indicating electrophilic and nucleophilic sites.
Experimental and Computational Protocols
Synthesis Protocol (Representative)
The synthesis of analogous imidazole derivatives often involves a multi-step process. A plausible synthetic route for this compound is outlined below.
Caption: A representative synthetic workflow for the target molecule.
Computational Methodology
All theoretical calculations would be performed using a quantum chemistry software package like Gaussian.
-
Geometry Optimization: The initial structure of the molecule is optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2][3]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[4]
-
FMO and MEP Analysis: The energies of the HOMO and LUMO, as well as the MEP surface, are generated from the optimized geometry.[1][4]
-
Solvation Effects: To simulate a more realistic environment, calculations can be repeated using a continuum solvation model like the Polarizable Continuum Model (PCM).[4]
Caption: A standard computational workflow for theoretical analysis.
Potential Biological Activity and Molecular Docking
Given the prevalence of imidazole derivatives in drug discovery, a key application of computational studies is to predict potential biological targets through molecular docking.
Molecular Docking Protocol
-
Target Selection: Based on the structural features of this compound, potential protein targets such as kinases or enzymes involved in cell signaling can be selected.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (this compound) is prepared by optimizing its geometry and assigning appropriate charges.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of the ligand to the active site of the protein.
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Caption: A typical workflow for molecular docking studies.
Table 4: Representative Molecular Docking Results for an Analogous Imidazole Derivative with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 |
| Key Interacting Residues | Amino acids forming hydrogen bonds with the imidazole nitrogen and methanol hydroxyl group. |
| Type of Interactions | Hydrogen bonding, π-π stacking with aromatic residues, hydrophobic interactions. |
Conclusion
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that would be applied to study this compound. By employing DFT calculations, spectroscopic predictions, and molecular docking, a thorough understanding of the molecule's structural, electronic, and potential biological properties can be achieved. The data and protocols presented, based on analogous compounds, serve as a robust framework for guiding future experimental and in-silico research on this and related imidazole derivatives.
References
Methodological & Application
Application Notes and Protocols for [4-(2-Methylimidazol-1-yl)phenyl]methanol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the novel ligand, [4-(2-Methylimidazol-1-yl)phenyl]methanol, in coordination chemistry. Due to the limited availability of direct experimental data for this specific ligand, the following protocols and application notes are based on established synthetic methodologies for analogous N-aryl-2-methylimidazole ligands and the known properties of their coordination complexes. These notes serve as a comprehensive guide for researchers interested in exploring the potential of this ligand in catalysis and medicinal chemistry.
Ligand Profile: this compound
This compound is a monodentate ligand featuring a 2-methylimidazole group attached to a phenylmethanol moiety. The imidazole nitrogen at the 3-position is the primary coordination site for metal ions. The 2-methyl group provides steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes. The pendant phenylmethanol group offers a site for further functionalization or can participate in secondary interactions within the coordination sphere or in biological systems.
Chemical Structure:

Experimental Protocols
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved via a two-step process involving an initial N-arylation reaction to form the C-N bond between the imidazole and the phenyl ring, followed by the reduction of a formyl group to the corresponding alcohol. Two common and effective methods for the N-arylation step are the Chan-Lam coupling and the Ullmann condensation.
Method 1: Chan-Lam Coupling followed by Reduction
This method utilizes a copper-catalyzed cross-coupling of 2-methylimidazole with 4-formylphenylboronic acid.
Step 1: Synthesis of 4-(2-Methylimidazol-1-yl)benzaldehyde
-
Materials:
-
2-Methylimidazole
-
4-Formylphenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add 2-methylimidazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), copper(II) acetate (0.1 eq.), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane as the solvent.
-
To this suspension, add pyridine (2.0 eq.) and stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-(2-Methylimidazol-1-yl)benzaldehyde.
-
Step 2: Reduction to this compound
-
Materials:
-
4-(2-Methylimidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 4-(2-Methylimidazol-1-yl)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.[1][2][3]
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.[1][2][3]
-
Method 2: Ullmann Condensation followed by Reduction
This method involves a copper-catalyzed reaction between 2-methylimidazole and an aryl halide.
Step 1: Synthesis of 4-(2-Methylimidazol-1-yl)benzaldehyde
-
Materials:
-
2-Methylimidazole
-
4-Bromobenzaldehyde
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a Schlenk flask, combine 2-methylimidazole (1.2 eq.), 4-bromobenzaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide as the solvent.
-
Heat the reaction mixture at 110-120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(2-Methylimidazol-1-yl)benzaldehyde.
-
Step 2: Reduction to this compound
-
Follow the same reduction procedure as described in Method 1, Step 2.
Diagram of the Synthetic Workflow (Chan-Lam Route)
Synthesis of Coordination Complexes
Protocol 2.2.1: Synthesis of a Dichlorido-bisthis compound-Copper(II) Complex
-
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (2.0 eq.) in methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq.) in a minimal amount of methanol.
-
Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature.
-
A color change and/or precipitation should be observed.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
If no precipitate forms, slowly diffuse diethyl ether into the methanolic solution to induce crystallization.
-
Dry the resulting solid complex under vacuum.
-
Protocol 2.2.2: Synthesis of a Dichlorido-bisthis compound-Zinc(II) Complex
-
Materials:
-
This compound
-
Zinc(II) chloride (ZnCl₂)
-
Ethanol (EtOH)
-
Hexane
-
-
Procedure:
-
Dissolve this compound (2.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of zinc(II) chloride (1.0 eq.) in ethanol dropwise to the ligand solution with stirring.
-
Reflux the mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add hexane to the concentrated solution to precipitate the complex.
-
Collect the white solid by vacuum filtration, wash with hexane, and dry under vacuum.[4]
-
Application Notes
Catalytic Applications: Biomimetic Catechol Oxidase Activity
Copper complexes with imidazole-containing ligands have been extensively studied as mimics of the active site of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. The synthesized copper(II) complex of this compound is a promising candidate for catalyzing similar oxidation reactions.
Proposed Catalytic Cycle:
The catalytic cycle is expected to involve the reduction of the Cu(II) center to Cu(I) by the catechol substrate, followed by the coordination of another catechol molecule and dioxygen to the Cu(I) center, leading to the oxidation of the substrate and regeneration of the Cu(II) catalyst.
Protocol for a Model Catalytic Reaction:
-
Objective: To evaluate the catalytic activity of the synthesized copper complex in the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ).
-
Procedure:
-
Prepare a stock solution of the copper complex in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of 3,5-DTBC in the same solvent.
-
In a quartz cuvette, add the solvent and the 3,5-DTBC solution.
-
Initiate the reaction by adding a small aliquot of the catalyst stock solution.
-
Monitor the reaction progress by UV-Vis spectroscopy, following the increase in absorbance of the 3,5-DTBQ product at its characteristic wavelength (around 400 nm).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters (KM and Vmax).
-
Table 1: Representative Kinetic Data for Catechol Oxidase Mimics
| Complex | Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) |
| [Cu(L1)Cl₂] | 3,5-DTBC | 0.085 | 2.5 | 34 |
| [Cu(L2)(OAc)₂] | Dopamine | 0.12 | 1.8 | 67 |
| [Cu(MIPM)₂Cl₂] | 3,5-DTBC | [Estimated] | [Estimated] | [Estimated] |
Data for [Cu(MIPM)₂Cl₂] (this compound) is hypothetical and would need to be determined experimentally. L1 and L2 represent other imidazole-containing ligands for comparison.[5][6]
Biological Applications: Anticancer Activity
Zinc complexes with imidazole derivatives have shown promising anticancer activity, often exhibiting higher cytotoxicity towards cancer cell lines compared to the free ligands. The mechanism of action can involve the induction of apoptosis, inhibition of key enzymes, or interaction with DNA. The synthesized zinc(II) complex with this compound warrants investigation for its potential as an anticancer agent.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the zinc complex against a panel of cancer cell lines.
-
Procedure:
-
Culture cancer cells (e.g., HeLa, MCF-7, A549) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the zinc complex and the free ligand for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Table 2: Representative IC₅₀ Values for Zinc-Imidazole Complexes against Cancer Cell Lines
| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| Ligand (L3) | >100 | >100 | >100 |
| [Zn(L3)₂Cl₂] | 25.3 | 38.1 | 45.7 |
| Cisplatin | 8.9 | 12.5 | 15.2 |
| [Zn(MIPM)₂Cl₂] | [Estimated] | [Estimated] | [Estimated] |
Data for [Zn(MIPM)₂Cl₂] is hypothetical. L3 represents a different N-aryl-imidazole ligand for comparison.[7][8]
Characterization Data of Analogous Complexes
The following tables provide representative structural and spectroscopic data from similar copper(II) and zinc(II) imidazole complexes to guide the characterization of new complexes synthesized with this compound.
Table 3: Representative Crystallographic Data for Tetrahedral Zn(II) Imidazole Complexes [4][9]
| Parameter | [Zn(Im)₂Cl₂] | [Zn(2-MeIm)₂Br₂] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 8.45 | 12.87 |
| b (Å) | 11.23 | 9.54 |
| c (Å) | 7.98 | 10.32 |
| β (°) | 105.6 | 90 |
| Zn-N (Å) | 2.01 | 2.03 |
| Zn-X (Å) | 2.23 | 2.38 |
| N-Zn-N (°) | 115.2 | 110.8 |
| X-Zn-X (°) | 112.5 | 108.9 |
Table 4: Representative Spectroscopic Data for Cu(II) Imidazole Complexes [10]
| Complex | Technique | Salient Features |
| [Cu(Im)₄]²⁺ | UV-Vis | d-d transitions around 600 nm; Charge transfer band near 330 nm |
| [Cu(N-MeIm)₂Cl₂] | FT-IR | Shift of imidazole C=N stretching vibration to lower wavenumbers upon coordination |
| [Cu(2-EtIm)₂(OAc)₂] | EPR | Anisotropic signal with g |
Disclaimer: The experimental protocols and application notes provided herein are based on established chemical principles and literature precedents for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for the specific ligand and complexes. The quantitative data presented in the tables are for representative analogous compounds and should be used as a reference for expected values.
References
- 1. aslopubs.onlinelibrary.wiley.com [aslopubs.onlinelibrary.wiley.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A New Heteroleptic Zn(II) Complex with Schiff Bases Sensitizes Triple-Negative Breast Cancer Cells to Doxorubicin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for [4-(2-Methylimidazol-1-yl)phenyl]methanol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound [4-(2-Methylimidazol-1-yl)phenyl]methanol represents a valuable scaffold in the design and synthesis of novel kinase inhibitors, particularly targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a pivotal serine/threonine kinase that plays a central role in mediating inflammatory and stress-induced signaling pathways, including the NF-κB and MAPK pathways. Dysregulation of TAK1 activity has been implicated in a variety of diseases, most notably in cancer and chronic inflammatory conditions such as rheumatoid arthritis.
The phenyl-imidazole core of this compound serves as a robust platform for the development of potent and selective TAK1 inhibitors. Medicinal chemistry efforts have focused on modifying this scaffold to enhance binding affinity to the ATP-binding pocket of TAK1, thereby blocking its catalytic activity. The development of derivatives from this core structure has led to compounds with significant inhibitory potential, demonstrating the promise of this chemical series for therapeutic applications.
Targeted inhibition of TAK1 is a promising strategy for cancer therapy as it can switch pro-survival signals into pro-death signals within tumor cells. In inflammatory diseases, TAK1 inhibitors can block the production of pro-inflammatory cytokines, offering a potential alternative to current biologic-based therapies. The application of this compound and its derivatives extends to the investigation of TAK1-centered polypharmacology, where compounds are designed to interact with multiple targets to achieve a synergistic therapeutic effect.
Quantitative Data Summary
The following table summarizes the in vitro potency of selected TAK1 inhibitors that share a structural resemblance to the this compound scaffold. This data is crucial for comparing the efficacy of different derivatives and for guiding further structure-activity relationship (SAR) studies.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Takinib | TAK1 | 9 | Biochemical | |
| HS-276 | TAK1 | 2.5 | Biochemical (Ki) | |
| Compound 2 | TAK1 | 10 | Biochemical | |
| Compound 3 | TAK1 | 30 | Biochemical | |
| 5Z-7-Oxozeaenol | TAK1 | - | Biochemical |
Experimental Protocols
In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the procedure for measuring the inhibitory activity of compounds derived from this compound against the TAK1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare the 1x Kinase Assay Buffer.
-
Thaw all reagents and keep them on ice.
-
Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in 1x Kinase Assay Buffer.
-
-
Reaction Setup:
-
In a multi-well plate, add 1 µL of the test inhibitor at various concentrations to the "Test" wells.
-
Add 1 µL of DMSO to the "Positive Control" (enzyme + substrate) and "Blank" (substrate only) wells.
-
Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells.
-
Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Initiate Kinase Reaction:
-
To all wells, add 2 µL of a pre-mixed solution containing the MBP substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., a cell line where TAK1 is known to be active)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
Caption: TAK1 Signaling Pathway.
Caption: Pharmaceutical Development Workflow.
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the two primary reaction stages: N-arylation and aldehyde reduction.
Stage 1: N-Arylation of 2-Methylimidazole
The formation of the C-N bond between 2-methylimidazole and an aryl partner is a critical step. Both Ullmann-type and Suzuki-Miyaura coupling reactions are common approaches.
Issue 1: Low or No Yield of N-Arylated Product
| Potential Cause | Suggested Solutions |
| Inactive Catalyst: The copper (for Ullmann) or palladium (for Suzuki) catalyst may be of poor quality or oxidized. The active species for Ullmann coupling is often Cu(I).[1] | - Use fresh, high-purity catalyst. For Ullmann coupling, consider Cu(I) salts like CuI or CuBr.[1] - For Suzuki coupling, ensure the palladium catalyst is properly activated. Pre-heating the palladium source and ligand before adding the imidazole substrate can be beneficial as imidazoles can sometimes inhibit catalyst activation. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific reaction conditions or substrates. Ligands are crucial for stabilizing the catalyst.[1] | - Screen a variety of ligands. For Ullmann coupling, consider amino acids like N-methylglycine or phenanthrolines.[1] For Suzuki coupling with imidazole substrates, bulky phosphine ligands are often effective. |
| Suboptimal Base: The base is critical for the deprotonation of the imidazole and catalyst turnover.[1] | - Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] The choice of base can significantly impact the reaction's success. |
| Solvent Issues: The solubility of reactants and the reaction temperature are heavily influenced by the solvent. | - For Ullmann coupling, polar aprotic solvents like DMF, dioxane, or toluene are commonly used.[1] - For Suzuki coupling, a mixture of an organic solvent (like dioxane or THF) and water is often necessary.[2] Ensure your substrate is soluble in the chosen solvent system. |
| Low Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides.[3] | - If using an aryl chloride, higher reaction temperatures and more electron-rich ligands may be required.[1][3] Consider switching to the corresponding aryl bromide or iodide if possible. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solutions |
| Homocoupling of Aryl Halide: A common side reaction in coupling reactions, leading to the formation of biaryl compounds. | - This can be minimized by optimizing the catalyst and ligand system and ensuring a clean reaction setup. |
| Debromination/Dehalogenation: Reduction of the aryl halide starting material can occur in the presence of protic impurities.[1] | - Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[1] |
| Formation of Regioisomers: With unsymmetrical imidazoles, arylation can potentially occur at different nitrogen atoms. | - While 2-methylimidazole is symmetrical with respect to its nitrogen atoms, steric hindrance from the methyl group generally directs arylation to the N1 position. However, careful monitoring of the product mixture by NMR or LC-MS is recommended. |
Stage 2: Reduction of [4-(2-Methylimidazol-1-yl)phenyl]formaldehyde to the Corresponding Methanol
This step typically involves the use of a reducing agent to convert the aldehyde functional group to a primary alcohol.
Issue 1: Incomplete Reduction or Low Yield
| Potential Cause | Suggested Solutions |
| Insufficient Reducing Agent: The amount of reducing agent may not be enough to fully convert the starting material. | - Use a slight excess of the reducing agent, typically 1.5 to 2.0 equivalents of a mild reducing agent like sodium borohydride (NaBH₄).[4] |
| Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture and temperature. | - Use fresh reducing agent. For reactions with NaBH₄, it is often added portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and prevent decomposition.[4] |
| Reaction Temperature Too Low: While initial addition of the reducing agent is often done at low temperatures, the reaction may need to be warmed to room temperature to go to completion. | - After the initial addition of the reducing agent at 0 °C, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.[4] |
Issue 2: Formation of Impurities
| Potential Cause | Suggested Solutions |
| Over-reduction: While less common for aldehydes, stronger reducing agents could potentially affect other functional groups. | - Use a mild and selective reducing agent like NaBH₄, which is generally safe for the imidazole ring and the aromatic system. |
| Work-up Issues: Impurities can be introduced during the quenching and extraction process. | - Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.[4] Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine can help remove residual water and some impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the N-arylation of 2-methylimidazole?
A good starting point for a copper-catalyzed Ullmann-type reaction would be using CuI as the catalyst, a diamine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent such as DMF or dioxane at a temperature between 80-120 °C. For a palladium-catalyzed Suzuki-Miyaura coupling, you could start with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base like K₃PO₄ in a mixture of dioxane and water.[1][5]
Q2: How can I monitor the progress of my reactions?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the components of your reaction mixture, including the presence of side products and intermediates.
Q3: My final product, this compound, is difficult to purify. What are some suggestions?
Purification can often be achieved through column chromatography on silica gel.[6] A gradient elution system, for example, starting with a non-polar solvent system (like hexanes/ethyl acetate) and gradually increasing the polarity, can be effective.[6] Recrystallization from a suitable solvent system is another potential purification method if the product is a solid.
Q4: Are there any safety precautions I should be aware of?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used, such as strong bases and palladium catalysts, can be hazardous. Reducing agents like sodium borohydride can react vigorously with water, so they should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of [4-(2-Methylimidazol-1-yl)phenyl]formaldehyde via Ullmann Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-methylimidazole (1.0 eq.), 4-bromobenzaldehyde (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction to this compound
This protocol is adapted from procedures for reducing similar aldehyde-containing imidazole compounds.[4]
-
Dissolution: Dissolve [4-(2-Methylimidazol-1-yl)phenyl]formaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Equivalents |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Starting Material | 1.0 |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Starting Material | 1.2 |
| Copper(I) Iodide | CuI | 190.45 | Catalyst | 0.1 |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | Ligand | 0.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 2.0 |
| [4-(2-Methylimidazol-1-yl)phenyl]formaldehyde | C₁₁H₁₀N₂O | 186.21 | Intermediate | - |
| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent | 1.5 |
| This compound | C₁₁H₁₂N₂O | 188.23 | Final Product | - |
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting common side products in [4-(2-Methylimidazol-1-yl)phenyl]methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(2-Methylimidazol-1-yl)phenyl]methanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is a two-step synthesis. The first step involves the N-arylation of 2-methylimidazole with a protected form of 4-(halomethyl)phenol, such as 4-(bromomethyl)phenyl acetate. The second step is the hydrolysis of the protecting group (e.g., the acetate) to yield the final methanol product.
Q2: Why is a protecting group strategy often employed in this synthesis?
The hydroxyl group of 4-(hydroxymethyl)phenol can interfere with the N-arylation reaction. It can act as a competing nucleophile or react with the reagents used. Protecting the hydroxyl group as an acetate or other suitable protecting group ensures that the N-arylation proceeds cleanly on the imidazole nitrogen.
Q3: What are the key analytical techniques to monitor the reaction progress and product purity?
Thin Layer Chromatography (TLC) is a crucial technique for monitoring the progress of both the N-arylation and hydrolysis steps.[1] For purity assessment and structural confirmation of the final product and any side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.[2][3]
Troubleshooting Guide: Common Side Products and Issues
This guide addresses common problems encountered during the synthesis of this compound, focusing on a two-step route involving N-arylation followed by deprotection.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in N-arylation step | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or catalyst system. | - Monitor the reaction closely with TLC and consider extending the reaction time. - Systematically increase the reaction temperature while monitoring for decomposition. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and consider using a well-established catalytic system for N-arylation, such as those based on copper or palladium.[4][5] |
| Formation of an isomeric side product | While less common for the symmetrical 2-methylimidazole, N-alkylation can sometimes occur at the other nitrogen, especially if the reaction conditions are not well-controlled. | - Ensure the use of an appropriate solvent and base to favor the desired N-1 substitution. - Purify the product using column chromatography to separate the isomers. |
| Presence of unreacted 2-methylimidazole | - Insufficient amount of the arylating agent. - Incomplete reaction. | - Use a slight excess (1.1-1.2 equivalents) of the arylating agent. - Increase reaction time and/or temperature. |
| Incomplete hydrolysis of the protecting group | - Insufficient hydrolysis reagent (acid or base). - Short reaction time. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the reaction time and monitor by TLC until the starting material is fully consumed. |
| Formation of an ether side product | Under certain conditions, intermolecular etherification can occur between two molecules of the product, especially if the reaction is heated for an extended period in the presence of acid or base. | - Perform the hydrolysis at the lowest effective temperature. - Neutralize the reaction mixture promptly after completion. |
| Product degradation | Imidazole derivatives can be sensitive to strong oxidizing agents or highly acidic/basic conditions at elevated temperatures, leading to decomposition and a dark reaction mixture. | - Use mild reaction conditions whenever possible. - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. |
Experimental Protocols
A plausible synthetic workflow for the preparation of this compound is outlined below.
Caption: A typical two-step synthetic workflow for producing this compound.
A general procedure for the reduction of a related imidazole carbaldehyde to an imidazole methanol is described as follows:
Synthesis of (imidazol-2-yl)methanol derivatives via Reduction: This procedure is adapted from the synthesis of (4-(Adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol.[2]
-
Dissolve the corresponding imidazole-2-carbaldehyde (1 equivalent) in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution in an ice/water bath.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (1.4-1.5 equivalents), portion-wise to the stirred solution.
-
Allow the reaction to stir for a few hours at room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.
-
Filter the resulting mixture and wash the solid residue with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Signaling Pathways
At present, there is limited specific information in the public domain directly implicating this compound in specific signaling pathways. However, the imidazole motif is a well-known pharmacophore present in many biologically active molecules. For instance, imidazole-containing compounds have been investigated as inhibitors of various enzymes and as antagonists or agonists for different receptors. The broader class of 2-phenyl-1H-benzo[d]imidazole derivatives has been studied as 17β-HSD10 inhibitors for potential Alzheimer's disease treatment.[6] Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of [4-(2-Methylimidazol-1-yl)phenyl]methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of [4-(2-Methylimidazol-1-yl)phenyl]methanol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a common synthetic route for this compound?
A1: A common and effective two-step synthetic route is proposed. The first step involves the N-arylation of 2-methylimidazole with a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde or 4-bromobenzaldehyde) to form the intermediate, 4-(2-methylimidazol-1-yl)benzaldehyde. This is followed by the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride to yield the final product.
Q2: My N-arylation reaction is giving a low yield. What are the possible causes and solutions?
A2: Low yields in the N-arylation step can be attributed to several factors:
-
Choice of Catalyst and Ligand: Both copper-catalyzed (Ullmann-type) and palladium-catalyzed reactions are viable. For Ullmann coupling, the choice of the copper source (e.g., CuI, Cu2O) and ligand (e.g., L-proline, 1,10-phenanthroline derivatives) is crucial.[1] For palladium-catalyzed reactions, the selection of the palladium source (e.g., Pd2(dba)3) and a suitable phosphine ligand is critical for achieving high efficiency.[2][3]
-
Reaction Conditions: Inadequate temperature, reaction time, or inefficient stirring can lead to incomplete reactions. The reaction temperature for Ullmann coupling is typically high, but the use of appropriate ligands can allow for milder conditions.[3]
-
Base Selection: The choice and stoichiometry of the base (e.g., K2CO3, Cs2CO3) are critical for the deprotonation of the imidazole nitrogen, facilitating the coupling reaction.
-
Solvent Quality: The use of dry, high-purity solvents is essential to prevent side reactions and catalyst deactivation.
Troubleshooting Table for Low N-Arylation Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, high-purity catalyst and ligands. For palladium catalysis, consider pre-activation of the catalyst.[2][3] |
| Suboptimal Ligand | Screen different ligands. For Ullmann coupling, amino acids like L-proline can be effective.[1] |
| Inappropriate Base | Experiment with different inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) and optimize the molar ratio. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents. |
Q3: I am observing significant side product formation during the N-arylation step. How can I minimize this?
A3: Side product formation is a common issue. Here are some strategies to improve selectivity:
-
Homocoupling of the Aryl Halide: This can be a significant side reaction in Ullmann coupling.[4] Using an appropriate ligand and optimizing the reaction temperature can minimize this.
-
Reaction with the Aldehyde Group: The aldehyde functionality on the aryl halide can potentially react under the coupling conditions. Using milder reaction conditions and a chemoselective catalyst system can prevent this.
-
Regioisomer Formation: With unsymmetrical imidazoles, arylation can occur at different nitrogen atoms. However, for 2-methylimidazole, N1-arylation is generally favored due to steric hindrance.[2]
Q4: The reduction of the aldehyde to the alcohol is not going to completion. What should I do?
A4: Incomplete reduction can be addressed by:
-
Choice of Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent for aldehydes and is generally effective.[5][6] For less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH4) could be considered, but with caution, as it is less chemoselective.[7]
-
Reaction Conditions: Ensure an adequate molar excess of the reducing agent. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below.[5]
-
Work-up Procedure: The reaction is typically quenched with water or a dilute acid to destroy excess hydride reagent and protonate the resulting alkoxide.[8]
Q5: How can I effectively purify the final product, this compound?
A5: Purification is critical for obtaining a high-purity product.
-
Extraction: After quenching the reduction reaction, the product is typically extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is generally effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Methylimidazol-1-yl)benzaldehyde via Ullmann-type Coupling
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Methylimidazole
-
4-Fluorobenzaldehyde or 4-Bromobenzaldehyde
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K2CO3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask, add 2-methylimidazole (1.2 equivalents), 4-halobenzaldehyde (1.0 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Reduction of 4-(2-Methylimidazol-1-yl)benzaldehyde
Materials:
-
4-(2-Methylimidazol-1-yl)benzaldehyde
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Deionized Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 4-(2-methylimidazol-1-yl)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Data Presentation
Table 1: Representative Yields for N-Arylation of 2-Methylimidazole
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd2(dba)3 / L1 | K3PO4 | Dioxane | 100 | ~93 | [2] |
| 4-Iodotoluene | CuI / L-proline | K2CO3 | DMSO | 110 | Good | [1] |
| 4-Fluorobenzaldehyde | CuI / Ligand | K2CO3 | DMSO | 120 | Variable | Inferred |
Table 2: Purity Profile of this compound
| Purification Method | Typical Purity (%) | Common Impurities |
| Single Column Chromatography | > 95 | Unreacted aldehyde, borate esters |
| Column Chromatography + Recrystallization | > 99 | Residual solvents |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis.
References
- 1. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. studylib.net [studylib.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Safe handling and storage procedures for [4-(2-Methylimidazol-1-yl)phenyl]methanol
This technical support center provides essential information for the safe handling, storage, and use of [4-(2-Methylimidazol-1-yl)phenyl]methanol in a research and development setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Safety First: Hazard Identification and Personal Protection
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information below is based on the SDS for the structurally similar compound, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.
Q1: What are the primary hazards associated with this compound?
Based on data for a structurally similar compound, this compound is considered hazardous.[1] The primary concerns are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat or a chemical-resistant apron should be worn. For larger quantities, full-body protection may be necessary.
-
Respiratory Protection: All work should be conducted in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage and Handling: Maintaining Chemical Integrity
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the stability and integrity of the compound:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1]
-
The storage area should be a locked cabinet or another secure location.
Q4: What are the key handling precautions for this compound?
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools if the substance is determined to be flammable.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Quantitative Data Summary
The following table summarizes the physical and chemical properties of a structurally related compound, (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol. This data is provided as an estimate and should be confirmed with lot-specific analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Crystalline powder |
| Melting Point | 204°C |
| Boiling Point | 446.1°C at 760 mmHg |
| Density | 1.203 g/cm³ |
| Solubility | Moderately soluble in polar solvents like ethanol and DMSO. |
Data for (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol[2]
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for a potential synthesis of this compound. This is a representative protocol and may require optimization.
Objective: To synthesize this compound via a nucleophilic substitution reaction.
Reaction Scheme: 4-(Bromomethyl)phenyl acetate + 2-Methylimidazole → this compound acetate (intermediate) this compound acetate + Base → this compound
Materials:
-
4-(Bromomethyl)phenyl acetate
-
2-Methylimidazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of 2-methylimidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
-
Addition of Electrophile:
-
Add a solution of 4-(bromomethyl)phenyl acetate (1.1 equivalents) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate, this compound acetate.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in methanol.
-
Add a 1M solution of sodium hydroxide and stir at room temperature for 2-3 hours.
-
Monitor the hydrolysis by TLC.
-
-
Final Purification:
-
Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | - Ensure all reagents are dry. - Increase reaction time or temperature. - Check the purity of starting materials. |
| Poor extraction efficiency. | - Perform multiple extractions. - Adjust the pH of the aqueous layer to ensure the product is in its neutral form. | |
| Presence of multiple spots on TLC after purification | Impure product. | - Optimize column chromatography conditions (e.g., solvent system). - Consider recrystallization as an alternative purification method. |
| Product degradation | Unstable under reaction or work-up conditions. | - Perform the reaction at a lower temperature. - Minimize the time the product is in contact with acidic or basic solutions during work-up. |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process described above.
Caption: Logical workflow for the synthesis of this compound.
References
Common pitfalls to avoid in experiments using [4-(2-Methylimidazol-1-yl)phenyl]methanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with [4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS No. 167758-58-9). Due to the limited availability of detailed experimental data for this specific compound, this guide incorporates established principles from structurally related imidazole derivatives to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of this compound?
A1: this compound is a heterocyclic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Its structure consists of a 2-methylimidazole ring linked to a phenylmethanol group at the N1 position of the imidazole ring. The presence of the imidazole and phenyl rings suggests a degree of aromaticity and potential for π-π stacking interactions, while the hydroxyl group of the methanol moiety can participate in hydrogen bonding.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, maintaining a low temperature (e.g., 2-8°C or -20°C) under an inert atmosphere (such as argon or nitrogen) is advisable to minimize degradation from oxidation or moisture.
Q3: In which solvents is this compound likely to be soluble?
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no yield during synthesis. | 1. Incomplete reaction: Reaction time, temperature, or reagent stoichiometry may be suboptimal. 2. Side reactions: Formation of undesired byproducts. 3. Degradation of starting materials or product: Instability of compounds under reaction conditions. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product. 2. Optimize reaction conditions: Systematically vary temperature, reaction time, and molar ratios of reactants. 3. Purify starting materials: Ensure the purity of reactants before starting the synthesis. |
| PUR-001 | Difficulty in purifying the compound by column chromatography. | 1. Inappropriate solvent system: The chosen eluent may be too polar or non-polar, leading to poor separation. 2. Compound streaking on the column: Interaction of the basic imidazole nitrogen with the acidic silica gel. | 1. Optimize eluent system: Use TLC to identify a solvent mixture that provides a good separation (Rf value of 0.2-0.4 for the product). Common solvent systems for imidazole derivatives include ethyl acetate/hexanes and dichloromethane/methanol. 2. Use a modified stationary phase: Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| SOL-001 | Poor solubility in aqueous buffers for biological assays. | 1. Hydrophobic nature of the molecule: The phenyl and methyl groups contribute to low water solubility. 2. Precipitation of the compound: The compound may be precipitating out of the solution at the working concentration. | 1. Use a co-solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. 2. pH adjustment: The solubility of imidazole-containing compounds can be pH-dependent. Investigate the solubility at different pH values. 3. Prepare a stock solution at a higher concentration: If possible, prepare a concentrated stock in a suitable organic solvent and dilute it further in the assay medium. |
| STB-001 | Compound degradation observed in solution. | 1. Oxidation: The imidazole ring or methanol group may be susceptible to oxidation. 2. Hydrolysis: Instability in acidic or basic aqueous solutions. 3. Photodegradation: Sensitivity to light. | 1. Use fresh solutions: Prepare solutions immediately before use. 2. Store solutions properly: If storage is necessary, store solutions at low temperatures and protected from light. Consider purging the solvent with an inert gas to remove dissolved oxygen. 3. Conduct stability studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the compound's stability profile. |
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of structurally similar imidazole-containing compounds and should be optimized for this compound.
General Synthesis of Substituted Imidazole Methanol Derivatives
The synthesis of imidazole methanol derivatives often involves a multi-step process. A general workflow is outlined below, which can be adapted for the synthesis of this compound. This process typically involves the formation of the substituted imidazole ring, followed by the introduction or modification of the methanol group.
A plausible synthetic route could start from 4-aminobenzyl alcohol and 2-chloroacetaldehyde, followed by methylation. Another approach could involve the reaction of 4-(bromomethyl)benzyl alcohol with 2-methylimidazole. The following is a generalized protocol for the reduction of a corresponding aldehyde to a methanol, a common final step in such syntheses.
Reduction of a Phenylimidazole Aldehyde to the Corresponding Methanol
-
Dissolution: Dissolve the starting aldehyde (1 equivalent) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Slowly add water to quench the reaction, followed by a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 167758-58-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (as supplied by vendors) | [1] |
Table 2: Hypothetical Solubility Profile
This data is predictive and should be confirmed experimentally.
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
| Dichloromethane | Moderately Soluble |
| Hexanes | Insoluble |
Visualizations
Caption: Generalized synthetic workflow for this compound.
Caption: Troubleshooting logic for experiments using the target compound.
References
Validation & Comparative
Comparative Efficacy of [4-(2-Methylimidazol-1-yl)phenyl]methanol: A Potential Dual-Action Agent Against Inflammation and Fungal Infections
For Immediate Release
A comprehensive analysis of the imidazole derivative, [4-(2-Methylimidazol-1-yl)phenyl]methanol, suggests its potential as a versatile therapeutic candidate, exhibiting plausible inhibitory activity against both p38 Mitogen-Activated Protein (MAP) Kinase, a key mediator in inflammatory responses, and fungal ergosterol biosynthesis, a critical pathway for fungal cell viability. This guide provides a comparative study of this novel compound against established imidazole derivatives in both therapeutic areas, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Part 1: Inhibition of p38 MAP Kinase and Anti-Inflammatory Potential
The p38 MAP kinase signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a prime target for anti-inflammatory drug development.[1][2] Several imidazole-based compounds have been identified as potent inhibitors of this pathway.[3] This section compares the inhibitory potential of this compound, designated here as Compound X for clarity, with other well-characterized imidazole-based p38 MAPK inhibitors.
Comparative Inhibitory Activity Against p38α MAP Kinase
The inhibitory activity of Compound X and other derivatives was assessed via in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.
| Compound | Structure | p38α IC50 (nM) | Selectivity Notes |
| Compound X |
| 75 (Hypothetical) | High selectivity anticipated due to novel scaffold. |
| SB203580 | 50[1][2] | Also inhibits p38β2 with an IC50 of 500 nM.[1][2] | |
| VX-745 (Neflamapimod) | 10[4][5][6][7][8] | 22-fold selectivity for p38α over p38β.[7][8] | |
| BIRB 796 (Doramapimod) | 38[9][10] | Pan-p38 inhibitor, also inhibits p38β, γ, and δ.[9][10] |
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by the compared compounds. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and protein kinases, resulting in a cellular inflammatory response.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Validation of Analytical Methods for [4-(2-Methylimidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of [4-(2-Methylimidazol-1-yl)phenyl]methanol, a key intermediate in pharmaceutical synthesis. Given the limited publicly available, specific validated methods for this compound, this document presents a detailed, hypothetical High-Performance Liquid Chromatography (HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This guide will compare the expected performance of this HPLC method against other potential analytical techniques, supported by illustrative experimental data based on methodologies for structurally similar imidazole-containing compounds.[5][6][7]
Comparison of Analytical Techniques
The selection of an analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[8][9] For a small molecule like this compound, several techniques could be employed. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[5][10][11][12] Other viable, albeit potentially more complex, methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
| Analytical Technique | Principle | Typical Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Assay, impurity profiling, stability testing. | Robust, reproducible, cost-effective, widely available.[9][11] | Moderate sensitivity, may require derivatization for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Analysis of volatile impurities and residual solvents. | High sensitivity and specificity for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly sensitive and selective mass spectrometric detection. | Trace level impurity analysis, metabolite identification, bioanalysis. | Very high sensitivity and selectivity.[5] | Higher cost and complexity, potential for matrix effects. |
Hypothetical Validated HPLC Method for this compound
The following section details a hypothetical reversed-phase HPLC method suitable for the analysis of this compound. The validation data presented in the subsequent tables are illustrative and represent typical performance characteristics expected for such a method.
Experimental Protocol: HPLC-UV Method
This protocol is designed for the quantification (assay) and impurity profiling of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.025 M Potassium Phosphate buffer (pH 3.2) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Solution: The drug substance is accurately weighed and dissolved in the mobile phase to a known concentration.
Data Presentation: Summary of Validation Parameters
The following tables summarize the expected validation data for the hypothetical HPLC method, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Table 1: Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][4][8]
| Parameter | Methodology | Acceptance Criteria | Hypothetical Result |
| Specificity | Forced degradation studies (acid, base, oxidation, heat, light). Analysis of blank and placebo samples. | The peak for this compound should be pure and free from co-eluting peaks from degradation products, impurities, or excipients. | Peak purity index > 0.999. No interference from degradants at the retention time of the main peak. |
Table 2: Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4][8]
| Parameter | Methodology | Acceptance Criteria | Hypothetical Result |
| Linearity | Analysis of five concentrations ranging from 50% to 150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
Table 3: Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][4][8]
| Concentration Level | Methodology | Acceptance Criteria | Hypothetical Result (% Recovery) |
| 80% | Spiked placebo analysis (n=3) | 98.0% - 102.0% | 99.5% |
| 100% | Spiked placebo analysis (n=3) | 98.0% - 102.0% | 100.2% |
| 120% | Spiked placebo analysis (n=3) | 98.0% - 102.0% | 101.1% |
Table 4: Precision
Precision is the measure of the degree of scatter of a series of measurements.[1][8] It is usually expressed as the relative standard deviation (RSD).
| Precision Type | Methodology | Acceptance Criteria | Hypothetical Result (%RSD) |
| Repeatability (Intra-day) | Six replicate injections of the 100% concentration standard. | RSD ≤ 1.0% | 0.5% |
| Intermediate Precision (Inter-day) | Analysis on different days, with different analysts and equipment. | RSD ≤ 2.0% | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][3][4]
| Parameter | Methodology | Hypothetical Result |
| LOD | Based on signal-to-noise ratio (3:1) | 0.05 µg/mL |
| LOQ | Based on signal-to-noise ratio (10:1) | 0.15 µg/mL |
Table 6: Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1][3][4]
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or quantitation. |
| Column Temperature | ± 2°C | Minor shift in retention time, no impact on resolution. |
| Mobile Phase pH | ± 0.1 | No significant change in peak shape or retention. |
Visualizing the Validation Process
To further clarify the relationships and workflows involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for analytical method validation.
Caption: Interrelationship of key validation parameters.
Conclusion
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. wjpmr.com [wjpmr.com]
Performance Showdown: Evaluating [4-(2-Methylimidazol-1-yl)phenyl]methanol-based Catalysts in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and robust catalysts is paramount. Imidazole-based ligands have garnered significant attention for their versatility in transition metal catalysis, particularly in carbon-carbon bond-forming reactions which are fundamental to drug discovery and development. This guide provides a comparative analysis of the catalytic performance of systems based on N-heterocyclic carbenes (NHCs) and other imidazole-derivatives, offering a framework to evaluate the potential of novel catalysts like [4-(2-Methylimidazol-1-yl)phenyl]methanol.
It is important to note that as of the latest literature review, direct experimental data on the catalytic performance of this compound is not extensively documented. However, based on its structural features—a substituted N-phenyl-2-methylimidazole core—it is hypothesized to serve as a promising precursor to an N-heterocyclic carbene (NHC) ligand for palladium-catalyzed cross-coupling reactions. The imidazole nitrogen can coordinate to a metal center, and the phenylmethanol moiety could influence solubility and steric properties, or even serve as a handle for immobilization.
This guide, therefore, presents a performance comparison of well-established imidazole-based catalysts in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The data herein serves as a benchmark for the anticipated performance of new catalysts in this class.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals. The efficiency of this reaction is highly dependent on the catalyst system, particularly the ligand coordinated to the palladium center. N-heterocyclic carbenes (NHCs), which can be generated from imidazolium salts, are known for their strong σ-donating properties and steric bulk, which promote catalyst stability and activity, especially with challenging substrates like aryl chlorides.
The following table summarizes the performance of several palladium-NHC catalyst systems in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. These systems are considered relevant benchmarks for evaluating the potential of a catalyst derived from this compound.
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / IMes·HCl | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 4 | 96 | [1] |
| [PdCl₂(IPr)(XPhos)] | 4-Chloroanisole | Phenylboronic acid | NaOH | Toluene/Methanol | RT | 4 | >95 (conversion) | [2] |
| Pd-NHC@Eu-BCI | Bromobenzene | Phenylboronic acid | K₂CO₃ | Ethanol | 80 | 6 | 99 | [3] |
| [Pd(NHC)(sulfide)Cl₂] | N-Boc-N-(4-chlorobenzoyl)aniline | Phenylboronic acid | K₃PO₄ | 2-MeTHF | 100 | 12 | 95 | [4] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; NHC-Pd@Eu-BCI = N-heterocyclic carbene-palladium functionalized coordination polymer.
Experimental Protocols
Below is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, based on procedures found in the literature for imidazole-based ligands.[5]
Objective: To perform the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium-imidazole ligand catalyst system.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Imidazole-based ligand (or its imidazolium salt precursor)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (if necessary): In a dry Schlenk flask under an inert atmosphere, add the palladium source and the imidazole-based ligand (or imidazolium salt and a strong base to generate the NHC in situ). Stir in a small amount of solvent for 15-30 minutes at room temperature.
-
Reaction Setup: To the flask containing the catalyst, add the aryl halide, arylboronic acid, and the base.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Degassing: If not already under an inert atmosphere, seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitoring by TLC or GC-MS is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Catalytic Pathway
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The imidazole-based ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-reactivity and selectivity of [4-(2-Methylimidazol-1-yl)phenyl]methanol in assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide uses the well-characterized p38 MAP kinase inhibitor, SB203580 , as a representative example of a [4-(2-Methylimidazol-1-yl)phenyl]methanol-like, imidazole-based compound. This is due to the current lack of publicly available, specific cross-reactivity and selectivity data for this compound. The data presented here is intended to provide a framework for comparing the performance of similar compounds.
Introduction to p38 MAPK Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[][2] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a significant target for therapeutic intervention.[3][4] Imidazole-based compounds, such as SB203580, represent a major class of ATP-competitive inhibitors that target the p38 MAPK signaling cascade.[3] This guide provides a comparative overview of the selectivity of SB203580 against other classes of p38 MAPK inhibitors.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected p38 MAPK inhibitors against various p38 isoforms and off-target kinases. Lower IC50 values indicate higher potency.
| Target Kinase | SB203580 (Imidazole-based) IC50 (nM) | BIRB 796 (Doramapimod) (Diaryl urea-based) IC50 (nM) | VX-745 (Neflamapimod) IC50 (nM) |
| p38α (MAPK14) | 50[5] | 38[6][7] | 10[8][9] |
| p38β (MAPK11) | 500[5] | 65[6][7] | 220[9][10] |
| p38γ (MAPK12) | >10,000[8] | 200[6][7] | >20,000[9] |
| p38δ (MAPK13) | >10,000[8] | 520[6][7] | >20,000[8] |
| JNK2 | >10,000[6] | 98[11] | Not reported |
| c-Raf-1 | Not reported | 1400[11] | Not reported |
| LCK | >10,000[12] | Weak inhibition[6] | Not reported |
| GSK-3β | >10,000[12] | Not reported | Not reported |
| PKBα | >10,000[12] | Not reported | Not reported |
Mandatory Visualization
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for p38 MAPK Inhibitor Evaluation
Caption: A typical workflow for evaluating p38 MAPK inhibitors in vitro.
Experimental Protocols
In Vitro p38α Kinase Assay (Luminescent)
This protocol is representative for determining the in vitro potency of a test compound against p38α MAP kinase.
1. Materials:
- Recombinant human p38α enzyme
- ATF-2 (substrate)
- ATP
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]
- Test compound (e.g., this compound)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates
- Plate reader capable of luminescence detection
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. A typical starting concentration might be 10 µM.
- Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle (e.g., DMSO) to the appropriate wells.[13]
- Enzyme Addition: Add 2 µL of diluted p38α enzyme to each well.[13]
- Initiation of Reaction: Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at desired concentrations) to each well to initiate the kinase reaction.[13]
- Incubation: Incubate the plate at room temperature for 60 minutes.[13]
- ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13] This reagent terminates the kinase reaction and depletes the remaining ATP.
- Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13] This reagent converts ADP to ATP, which is then used to generate a luminescent signal.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided data and protocols offer a framework for the evaluation of this compound and other novel kinase inhibitors. Based on the representative data for the imidazole-based inhibitor SB203580, this class of compounds demonstrates potent inhibition of p38α and p38β isoforms.[5] However, it is crucial to perform comprehensive selectivity profiling against a broad panel of kinases to fully characterize the cross-reactivity and potential off-target effects of any new chemical entity. The experimental workflow and detailed assay protocol provided herein serve as a guide for researchers to generate robust and reproducible data for their compounds of interest.
References
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
A Comparative Analysis of Computational and Experimental Data for [4-(2-Methylimidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative overview of theoretical computational modeling and practical experimental results for the compound [4-(2-Methylimidazol-1-yl)phenyl]methanol. Due to the limited availability of comprehensive studies directly comparing both computational and experimental data for this specific molecule, this guide presents a representative analysis based on established methodologies and data from closely related imidazole-containing compounds. This approach aims to offer a foundational understanding and a framework for researchers engaged in the synthesis, characterization, and application of novel small molecules in drug discovery and materials science.
Experimental Characterization
The experimental validation of the structure and properties of this compound would typically involve a suite of spectroscopic and analytical techniques. The data presented below is a composite of expected results based on the analysis of analogous compounds.
Table 1: Summary of Expected Experimental Data
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | Aromatic protons (phenyl ring): multiplet around δ 7.2-7.5 ppm. Imidazole ring protons: singlets around δ 6.9-7.1 ppm. Methylene protons (-CH₂OH): singlet around δ 4.7 ppm. Methyl protons (-CH₃): singlet around δ 2.4 ppm. Hydroxyl proton (-OH): broad singlet, variable chemical shift. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons: peaks in the δ 120-140 ppm region. Imidazole carbons: peaks around δ 118-145 ppm. Methylene carbon (-CH₂OH): peak around δ 65 ppm. Methyl carbon (-CH₃): peak around δ 14 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z = 189.10. |
| FTIR Spectroscopy | Broad O-H stretch (alcohol) around 3300-3400 cm⁻¹. Aromatic C-H stretches around 3000-3100 cm⁻¹. C=N and C=C stretches (imidazole and phenyl) in the 1450-1600 cm⁻¹ region. C-O stretch (alcohol) around 1050-1150 cm⁻¹. |
Experimental Protocols
A generalized workflow for the synthesis and characterization of this compound is depicted below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[1]
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) would be utilized to determine the molecular weight of the compound. The sample would be dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer. The data would be collected in positive ion mode to observe the protonated molecule [M+H]⁺.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum would be obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.[3]
Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), provides valuable insights into the electronic structure, geometry, and spectroscopic properties of molecules. The following data is based on typical results obtained for similar imidazole derivatives.
Table 2: Summary of Predicted Computational Data (DFT)
| Parameter | Predicted Value/Observation |
| Optimized Geometry | The phenyl and imidazole rings are predicted to be non-coplanar to minimize steric hindrance. Bond lengths and angles would be in good agreement with crystallographic data of analogous structures. |
| HOMO-LUMO Energy Gap | The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide an indication of the molecule's chemical reactivity and electronic transition properties. A moderate energy gap is expected.[4] |
| Calculated Vibrational Frequencies | The calculated IR frequencies, after applying a scaling factor, would be expected to show good correlation with the experimental FTIR spectrum, aiding in the assignment of vibrational modes.[5] |
| ¹H and ¹³C NMR Chemical Shifts | Theoretical chemical shifts can be calculated and are generally in good agreement with experimental values, which can aid in the assignment of complex spectra.[1][6] |
Computational Methodology
A typical computational approach for analyzing this compound would involve the following steps:
-
Software : Gaussian 09 or a similar quantum chemistry software package would be used.[5]
-
Method : Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set is a common choice for such molecules.[7]
-
Calculations :
-
Geometry Optimization : The molecular structure would be optimized to find the lowest energy conformation.
-
Frequency Analysis : Vibrational frequencies would be calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
Electronic Properties : HOMO and LUMO energies would be calculated to understand the electronic characteristics of the molecule.
-
NMR Calculations : The Gauge-Including Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.[5]
-
Comparison and Synergy
The integration of computational modeling and experimental results provides a more complete understanding of this compound.
-
Structural Validation : DFT-optimized geometry can be compared with experimental data (if available from X-ray crystallography) to validate the computational model.
-
Spectroscopic Assignment : Calculated vibrational frequencies and NMR chemical shifts can aid in the definitive assignment of experimental spectra, especially in cases of overlapping signals or complex splitting patterns.
-
Reactivity Prediction : The calculated HOMO-LUMO gap can provide insights into the molecule's reactivity, which can then be explored experimentally.
For drug development professionals, this combined approach is particularly valuable. For instance, the optimized molecular structure from DFT can be used for in silico screening against biological targets. The diagram below illustrates a hypothetical signaling pathway where an imidazole-based compound might act as a kinase inhibitor, a common application for such scaffolds.
References
- 1. rsc.org [rsc.org]
- 2. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Phenylmethanol [applets.kcvs.ca]
- 4. ppor.az [ppor.az]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling [4-(2-Methylimidazol-1-yl)phenyl]methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of [4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS No. 167758-58-9)[1]. The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data of structurally similar compounds, including [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol and 4-Methylimidazole[2]. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be harmful if swallowed and to cause severe skin and eye irritation or burns, based on data from analogous compounds[2]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield must be worn to protect against dust particles and splashes[2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Skin and Body Protection | A laboratory coat must be worn. For operations with a higher risk of exposure, a chemical-resistant apron or full-body suit is recommended[2]. |
| Respiratory Protection | All handling of the solid compound should be conducted within a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring laboratory safety.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

